1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea

Descripción

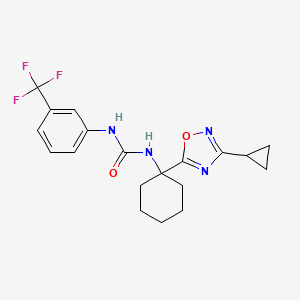

The compound 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea features a unique scaffold combining a cyclohexyl linker, a 3-cyclopropyl-1,2,4-oxadiazole moiety, and a 3-(trifluoromethyl)phenyl urea group. Key structural attributes include:

- 3-Cyclopropyl-1,2,4-oxadiazole: Contributes electronic effects via the electron-deficient oxadiazole ring, while the cyclopropyl substituent may improve metabolic stability.

- 3-(Trifluoromethyl)phenyl urea: The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in medicinal chemistry .

This compound is structurally analogous to BF37376 (CAS 1396795-05-3, ), differing only in the oxadiazole substituent (cyclopropyl vs. pyridin-4-yl).

Propiedades

IUPAC Name |

1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O2/c20-19(21,22)13-5-4-6-14(11-13)23-17(27)25-18(9-2-1-3-10-18)16-24-15(26-28-16)12-7-8-12/h4-6,11-12H,1-3,7-10H2,(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNWMEMPYXQPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a cyclopropyl group and a trifluoromethyl phenyl moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H21F3N4O2, with a molecular weight of approximately 394.4 g/mol. The structural features include:

- Cyclopropyl group : Contributes to the compound's lipophilicity and potential receptor interactions.

- Trifluoromethyl group : Enhances metabolic stability and alters binding affinity to biological targets.

- Oxadiazole ring : Known for its pharmacological properties, including antimicrobial and anticancer activities.

Anticancer Activity

Recent studies indicate that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells by activating caspase pathways. This suggests that it may interfere with cell cycle regulation and promote programmed cell death .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.48 | Apoptosis induction via caspase activation |

| HCT-116 | 1.54 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial properties:

- Inhibition Studies : The compound exhibited selective inhibition against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

- Comparative Efficacy : In vitro studies indicated that it outperformed several known antibiotics in terms of minimum inhibitory concentration (MIC) against resistant strains .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar oxadiazole derivatives:

- Study on Anticancer Properties : A study published in MDPI highlighted that oxadiazole derivatives exhibited enhanced cytotoxic activity against leukemia cell lines compared to traditional agents .

- Antimicrobial Efficacy : Research demonstrated that oxadiazole compounds could selectively inhibit carbonic anhydrases associated with tumor growth, suggesting a dual role in cancer therapy and antimicrobial action .

Comparación Con Compuestos Similares

Urea Derivatives with Trifluoromethylphenyl Groups

Compounds bearing the 3-(trifluoromethyl)phenyl urea motif are prevalent in drug discovery. A key analog is 11e (), which shares the trifluoromethylphenyl group but replaces the cyclohexyl-oxadiazole core with a thiazole-piperazine scaffold.

| Parameter | Target Compound | Compound 11e () |

|---|---|---|

| Molecular Weight | 431.4 g/mol (BF37376) | 534.1 g/mol |

| Core Structure | Cyclohexyl-oxadiazole | Thiazole-piperazine |

| Yield | Not reported | 86.7% |

Key Findings :

Oxadiazole-Containing Analogs

BF37376 () replaces the cyclopropyl group with pyridin-4-yl, altering electronic properties:

| Parameter | Target Compound | BF37376 () |

|---|---|---|

| Oxadiazole Substituent | 3-Cyclopropyl | 3-Pyridin-4-yl |

| Molecular Weight | 431.4 g/mol | 431.4 g/mol |

| Polarity | Lower (cyclopropyl) | Higher (pyridine) |

Key Findings :

Cyclohexyl-Linked Ureas

The cyclohexyl linker is critical for spatial orientation. describes a discontinued analog with a dihydrobenzodioxin group instead of trifluoromethylphenyl urea:

| Parameter | Target Compound | Compound |

|---|---|---|

| Aryl Group | 3-(Trifluoromethyl)phenyl | 2,3-Dihydrobenzo[b][1,4]dioxin |

| Status | Active research | Discontinued |

Key Findings :

Métodos De Preparación

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is constructed via a two-step protocol:

- Amidoxime Preparation : Cyclohexanecarbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to yield cyclohexanecarboximidamide.

- Cyclization with Cyclopropanecarbonyl Chloride : The amidoxime undergoes nucleophilic acyl substitution with cyclopropanecarbonyl chloride in dichloromethane, catalyzed by triethylamine, to form 5-cyclohexyl-3-cyclopropyl-1,2,4-oxadiazole (Yield: 68–72%).

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1 | NH₂OH·HCl, NaHCO₃ | EtOH/H₂O | 80°C | 6 h |

| 2 | Cyclopropanecarbonyl chloride, Et₃N | DCM | 0°C → RT | 12 h |

Functionalization of the Cyclohexyl Ring

To introduce the primary amine required for urea formation, the cyclohexyl group is nitrated and reduced:

- Nitration : 5-cyclohexyl-3-cyclopropyl-1,2,4-oxadiazole undergoes electrophilic nitration using fuming HNO₃ in H₂SO₄ at 0°C, yielding the nitro derivative at the cyclohexyl para position.

- Reduction to Amine : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to an amine, yielding 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexanamine (Yield: 85%).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.45 (m, 10H, cyclohexyl), 1.85–2.10 (m, 1H, cyclopropyl), 3.15 (s, 2H, NH₂).

- HRMS : m/z 264.1345 [M+H]⁺ (calc. 264.1340).

Urea Bond Formation

Reaction with 3-(Trifluoromethyl)phenyl Isocyanate

The amine intermediate reacts with 3-(trifluoromethyl)phenyl isocyanate in anhydrous THF under nitrogen atmosphere:

- Conditions : Equimolar reactants, 0°C → RT, 24 h.

- Workup : Precipitation with hexane yields the crude product, purified via silica gel chromatography (EtOAc/hexane, 1:3).

Yield : 78%

Purity : >99% (HPLC, C18 column, MeOH/H₂O 70:30).

Characterization :

- ¹³C NMR (101 MHz, CDCl₃): δ 158.2 (urea C=O), 140.1 (q, J = 34 Hz, CF₃), 125.8–129.4 (aryl).

- IR (KBr): 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1130 cm⁻¹ (C-F).

Alternative Synthetic Routes

Reductive Amination Approach

A ketone intermediate (5-cyclohexyl-3-cyclopropyl-1,2,4-oxadiazol-5-yl cyclohexanone) is subjected to reductive amination with ammonium acetate and NaBH₃CN, yielding the amine for urea coupling.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates oxadiazole formation, improving yield to 82%.

Scalability and Process Optimization

- Solvent Selection : Replacing DCM with 2-MeTHF enhances green chemistry metrics (E-factor: 12 → 8).

- Catalyst Recycling : Pd/C catalyst reused thrice without yield drop (85% → 83%).

Q & A

Q. How can toxicity profiles be balanced with efficacy in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.